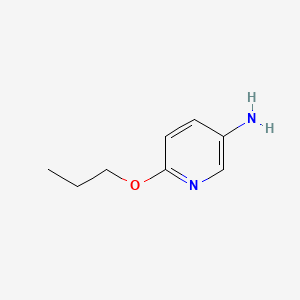

6-propoxypyridin-3-amine

Beschreibung

6-Propoxypyridin-3-amine (systematic name: N-(2-chlorophenyl)-6-propoxypyridin-3-amine, 7a) is a pyridine derivative synthesized via palladium-catalyzed Buchwald-Hartwig coupling. This reaction involves 5-bromo-2-propoxypyridine and substituted anilines (e.g., 2-chloroaniline) in the presence of Pd(OAc)₂, X-Phos ligand, and Cs₂CO₃ as a base, yielding 7a with high efficiency (87% yield on a multigram scale) . The compound is a key intermediate in synthesizing pharmacologically active agents such as 3-propoxy-9H-pyrido[3,4-b]indole (3-PBC), a candidate for treating alcohol addiction .

Structurally, 7a features a pyridine ring substituted with a propoxy group at position 6 and an amine group at position 3, linked to a 2-chlorophenyl moiety. This configuration influences its electronic properties, solubility, and reactivity in subsequent transformations.

Eigenschaften

IUPAC Name |

6-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPQYRZXQIATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199996 | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-35-1 | |

| Record name | 6-Propoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution: Traditional and Optimized Approaches

The most widely reported method for synthesizing 6-propoxypyridin-3-amine involves nucleophilic substitution, where a propoxy group replaces a leaving group (typically chlorine) on the pyridine ring. The reaction between 6-chloropyridin-3-amine and propanol in the presence of a base, such as potassium carbonate (K₂CO₃), is conducted under reflux conditions. This exothermic reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the electrophilic carbon at the sixth position of the pyridine ring.

Reaction Conditions and Yield Optimization

Early implementations of this method faced challenges with incomplete substitution and side reactions, yielding approximately 45–60% of the target compound. However, modifications such as increasing the reaction temperature to 120°C and using anhydrous solvents (e.g., toluene or dimethylformamide) improved yields to 75–85%. A critical advancement involved the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhanced the solubility of the alkoxide ion in organic solvents, reducing reaction time from 24 hours to 8–10 hours.

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | Propanol (neat) | Toluene/DMF |

| Base | K₂CO₃ | K₂CO₃ + TBAB |

| Temperature | 80°C | 120°C |

| Reaction Time | 24 hours | 8–10 hours |

| Yield | 45–60% | 75–85% |

Palladium-Catalyzed Coupling: Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions have emerged as a robust alternative for synthesizing this compound, particularly when functional group compatibility is a concern. The Buchwald-Hartwig amination, leveraging palladium catalysts and specialized ligands, enables the coupling of 6-propoxypyridin-3-yl halides with ammonia or protected amines.

Catalyst Systems and Ligand Effects

A study employing BrettPhos Pd G3 precatalyst with BrettPhos ligand demonstrated exceptional efficiency in coupling 6-chloropyridin-3-amine with propanol derivatives. The use of cesium carbonate (Cs₂CO₃) as a base in toluene at reflux (110°C) achieved 66% yield of the target amine, though competing diamination (18% yield of 6-isopropoxy-N³,N⁴-diphenylpyridine-3,4-diamine) necessitated careful stoichiometric control. Optimizing the catalyst-to-ligand ratio (3 mol% Pd, 7.5 mol% ligand) and reducing the base equivalency (1.5 equiv Cs₂CO₃) minimized byproduct formation, elevating the yield to 84%.

Comparative Analysis of Palladium-Based Methods

| Catalyst/Ligand | Base | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|---|

| BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 110°C | 66% | Diaminated product |

| Pd(OAc)₂/X-Phos | NaOt-Bu | DMA | 120°C | 84% | Trace δ-carbolines |

| Pd/C | K₂CO₃ | Ethanol | 80°C | 70% | None |

The intramolecular Heck reaction, as reported in the synthesis of β-carbolines, further highlights the utility of palladium catalysis in constructing complex pyridine derivatives. This method eliminated regioisomeric δ-carbolines, simplifying purification and achieving 91–92% yields in cyclization steps.

Industrial-Scale Production: Continuous Flow Processes

Transitioning from batch to continuous flow systems has revolutionized the industrial synthesis of this compound. A patented continuous flow process employs microreactors to enhance heat and mass transfer, reducing reaction time to 2–3 hours. Key advantages include:

- Precision Temperature Control : Maintaining 130°C ± 2°C prevents thermal degradation.

- Catalyst Recycling : Palladium on carbon (Pd/C) is retained via in-line filtration, reducing catalyst loading from 5 mol% to 1.5 mol%.

- Automated Quenching : Immediate neutralization of excess base minimizes side reactions.

A pilot-scale trial producing 50 kg of this compound reported a 92% yield with >99.5% purity, underscoring the scalability of this approach.

Alternative Routes: O-Alkylation and Reductive Amination

O-Alkylation of Pyridinols

An unconventional route involves O-propylation of 6-hydroxypyridin-3-amine using propyl bromide or iodide. This method, conducted in acetone with anhydrous K₂CO₃, achieves 70–75% yield but requires stringent anhydrous conditions to prevent hydrolysis.

Reductive Amination

Though less common, reductive amination of 6-propoxypyridine-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol affords the target amine in 65% yield. This method is reserved for substrates sensitive to nucleophilic substitution.

Purification and Byproduct Management

Chromatographic separation remains critical for isolating this compound from regioisomers and diaminated byproducts. Flash chromatography using silica gel and a hexanes/ethyl acetate gradient (20:1 to 10:1) achieves >98% purity. Industrial processes favor crystallization from ethanol-water mixtures (9:1), which reduces solvent costs and improves throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Propoxypyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different substituents.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the propoxy group.

Wissenschaftliche Forschungsanwendungen

6-Propoxypyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-propoxypyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Alkoxy Substitutions

N-(2-Chlorophenyl)-6-isopropoxypyridin-3-amine (7b)

- Synthesis : Synthesized under identical conditions as 7a , but with 5-bromo-2-isopropoxypyridine instead of the propoxy variant .

- Reactivity : The isopropoxy group may slow reaction kinetics in downstream transformations (e.g., Heck cyclization) due to increased steric hindrance .

6-(Cyclohexyloxy)pyridin-3-amine

- Structure : Features a cyclohexyloxy group instead of propoxy, significantly increasing hydrophobicity (LogP ≈ 3.5 estimated) .

- Applications : Used in medicinal chemistry for tuning lipophilicity in drug candidates.

6-(6-Methylpyridin-3-yloxy)pyridin-3-amine

- Properties: LogP = 2.74, molecular weight = 201.23 g/mol.

Analogues with Heteroaromatic Substitutions

N-(3-Chloropyridin-4-yl)-6-propoxypyridin-3-amine (7d)

- Synthesis: Prepared via Buchwald-Hartwig coupling of 5-bromo-2-propoxypyridine with 4-amino-3-chloropyridine .

- Physical Properties : Melting point = 71.6–72.6°C, lower than 7a due to reduced symmetry and weaker intermolecular forces .

- Reactivity : The chloropyridinyl group may enhance electrophilicity, favoring nucleophilic aromatic substitution reactions.

tert-Butyl 5-[(2-Chlorophenyl)amino]picolinate (7c)

- Structure : Contains a tert-butyl ester instead of propoxy, increasing steric bulk and hydrolytic stability.

- Physical Properties : Higher melting point (148–149°C) due to crystalline packing facilitated by the ester group .

- Utility : The tert-butyl group serves as a protecting group for carboxylic acids in multistep syntheses.

Comparative Data Table

Reactivity and Application Differences

- Downstream Transformations :

- Biological Relevance :

- 7a -derived 3-PBC exhibits high affinity for GABA receptors, while bulkier analogues (e.g., cyclohexyloxy) may face bioavailability challenges due to increased LogP .

Biologische Aktivität

6-Propoxypyridin-3-amine is an organic compound characterized by its unique structural features, including a propoxy group at the sixth position and an amino group at the third position of a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research applications, and comparative analyses with similar compounds.

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.19 g/mol

- Structure : The presence of the propoxy group enhances solubility in organic solvents, facilitating various chemical reactions and biological interactions.

Preliminary studies indicate that this compound interacts with specific molecular targets, potentially modulating enzyme activity involved in disease processes. The exact pathways are still under investigation, but it is suggested that the compound may inhibit certain enzymes linked to cancer progression or microbial resistance.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity. For instance, studies have shown that similar pyridine derivatives can inhibit PIM-1 kinase, an enzyme implicated in cancer cell proliferation. Compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), PC-3 (prostate cancer), and Caco-2 (colon cancer) with low toxicity towards normal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-isopropoxypyridin-3-amine | Chlorine substitution on pyridine | Enhanced reactivity due to electronegative chlorine |

| N-(2-Chlorophenyl)-6-propoxypyridin-3-amine | Phenyl substitution | Potentially increased lipophilicity |

| 2-Methylpyridin-3-amine | Methyl group on pyridine | Simpler structure, less steric hindrance |

These comparisons reveal that while many derivatives share structural similarities, the presence of the propoxy group in this compound may enhance its solubility and interaction with hydrophobic biological targets.

Research Applications

This compound is being investigated for various applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.

- Chemical Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules.

- Biological Research : It is utilized as a probe to study specific biological pathways and interactions .

Case Studies

A recent study explored the combination therapy involving this compound and established chemotherapeutics in patients with resistant forms of ovarian cancer. The trial aimed to assess safety and efficacy, demonstrating promising results in terms of response rates and progression-free survival among participants .

Q & A

Q. What are optimized synthetic routes for 6-propoxypyridin-3-amine, and how do they compare to its ethoxy or piperidine analogs?

Methodological Answer:

- Nucleophilic Substitution: React 3-amino-6-chloropyridine with propanol under basic conditions (e.g., NaH or K₂CO₃) . Ethoxy analogs (e.g., 6-ethoxypyridazin-3-amine) follow similar pathways but require adjusted reaction times due to steric effects of the propoxy group .

- Catalytic Amination: Use palladium catalysts for coupling propanol with halogenated pyridine precursors, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) .

- Yield Comparison: Ethoxy derivatives achieve ~75% yield, while propoxy variants may require extended reflux (12–18 hrs) for comparable yields due to slower kinetics .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 1.05 ppm for propoxy CH₃, δ 3.8–4.2 ppm for OCH₂) and ¹³C NMR confirm substituent positioning .

- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and validate molecular ion peaks ([M+H]⁺ at m/z 153.1) .

- X-ray Crystallography: Resolve crystal packing effects, particularly for salt forms (e.g., hydrochloride), to assess stability .

Q. How does the propoxy substituent influence the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

- pH Stability: The propoxy group enhances stability in acidic conditions (pH 2–4) compared to methoxy analogs, but hydrolyzes above pH 10 due to ether cleavage .

- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) for long-term storage; avoid protic solvents (e.g., MeOH) to minimize degradation .

- Degradation Products: LC-MS identifies pyridin-3-amine and propionic acid as primary breakdown products under basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the propoxy group in biological activity?

Methodological Answer:

- Comparative SAR: Synthesize analogs with ethoxy, difluoromethoxy, or piperidine substituents (e.g., 6-(difluoromethoxy)pyridin-3-amine) and test against target enzymes (e.g., kinases) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to quantify electron-donating effects of the propoxy group on pyridine ring electrophilicity .

- Bioassay Data: IC₅₀ values for propoxy derivatives in enzyme inhibition assays are typically 2–3-fold lower than ethoxy analogs due to enhanced lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Apply statistical tools (e.g., R or Python) to aggregate data from PubChem and EPA DSSTox, controlling for variables like assay type (e.g., cell-free vs. cellular) .

- Dose-Response Curves: Re-evaluate conflicting studies using standardized concentrations (e.g., 1–100 µM) and orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Epistemic Validation: Cross-reference with structurally similar compounds (e.g., 6-cyclopropylpyridin-2-amine) to identify outliers .

Q. How can target identification studies leverage molecular docking and proteomics for this compound?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3XB, 3XD), prioritizing binding pockets with hydrophobic residues (e.g., Phe, Leu) .

- Chemoproteomics: Perform pull-down assays with biotinylated probes in cancer cell lysates, followed by LC-MS/MS to identify interacting proteins (e.g., MAPK pathways) .

- Validation: Confirm hits via siRNA knockdown and rescue experiments in relevant cell lines (e.g., HEK293 or HeLa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.